Thalidomide-PEG5-COOH

PROTAC Linker SAR Cellular potency

Thalidomide-PEG5-COOH (CAS 2688100-28-7) is a synthesized E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) ligand covalently linked to a five-unit polyethylene glycol (PEG5) chain terminating in a carboxylic acid group. With a molecular formula of C24H30N2O11 and molecular weight of 522.50 g/mol, this bifunctional building block serves as a critical component in the assembly of PROTACs (Proteolysis Targeting Chimeras), where the thalidomide moiety recruits the CRBN E3 ubiquitin ligase and the PEG5-COOH linker provides a flexible spacer for conjugation to target-protein ligands.

Molecular Formula C24H30N2O11
Molecular Weight 522.5 g/mol
Cat. No. B8180552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-PEG5-COOH
Molecular FormulaC24H30N2O11
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C24H30N2O11/c27-20-4-3-19(22(30)25-20)26-23(31)17-2-1-16(15-18(17)24(26)32)37-14-13-36-12-11-35-10-9-34-8-7-33-6-5-21(28)29/h1-2,15,19H,3-14H2,(H,28,29)(H,25,27,30)
InChIKeyGORYVJWAUFWGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-PEG5-COOH: A Cereblon Ligand-Linker Conjugate for Targeted Protein Degradation


Thalidomide-PEG5-COOH (CAS 2688100-28-7) is a synthesized E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) ligand covalently linked to a five-unit polyethylene glycol (PEG5) chain terminating in a carboxylic acid group . With a molecular formula of C24H30N2O11 and molecular weight of 522.50 g/mol, this bifunctional building block serves as a critical component in the assembly of PROTACs (Proteolysis Targeting Chimeras), where the thalidomide moiety recruits the CRBN E3 ubiquitin ligase and the PEG5-COOH linker provides a flexible spacer for conjugation to target-protein ligands .

Why Linker Length and Architecture in Thalidomide-PEG5-COOH Cannot Be Arbitrarily Substituted


In PROTAC design, the length and composition of the linker critically dictate ternary complex formation, degradation efficiency, and selectivity [1]. Even single-unit variations in PEG chain length can profoundly alter degradation potency, as demonstrated in systematic SAR studies where PROTACs differing by one ethylene glycol unit exhibited divergent DC50 and Dmax values [2]. Thalidomide-PEG5-COOH provides a precisely defined five-unit PEG spacer with a terminal carboxylic acid for bioorthogonal conjugation; substituting a shorter (e.g., PEG2) or longer (e.g., PEG6) analog without empirical validation risks loss of target engagement, off-target degradation, or complete abrogation of activity.

Quantitative Differentiation of Thalidomide-PEG5-COOH Relative to Analogous Ligand-Linker Conjugates


PEG5 Linker Length Yields Distinct IC50 Profile in PROTAC-Mediated Cellular Protection Assay

In a comparative study of Retro-2-based PROTACs bearing thalidomide CRBN ligands and variable PEG linker lengths, the PEG5-containing PROTAC (compound 5) exhibited an IC50 of 6.89 ± 2.68 µM in a Shigatoxin-1 cellular protection assay, positioning it between the more potent PEG3 (IC50 1.15 µM) and PEG4 (IC50 0.74 µM) variants and the less active PEG2 (>30 µM) and PEG6 (2.68 µM) constructs [1]. This demonstrates that PEG5 provides a distinct, intermediate potency profile that may be optimal for targets requiring reduced cellular toxicity or specific ternary complex geometries.

PROTAC Linker SAR Cellular potency

PEG5 Conjugation Enhances DMSO Solubility Compared to Unmodified Thalidomide

Thalidomide-PEG5-COOH demonstrates DMSO solubility of approximately 50 mg/mL (~95.69 mM) , a significant improvement over unmodified thalidomide, which exhibits maximum DMSO solubility ranging from 6.46 mg/mL to 48 mg/mL depending on source and conditions [1]. This enhanced solubility, attributable to the hydrophilic PEG5 spacer, reduces the need for co-solvents or sonication during stock solution preparation and improves handling in automated synthesis platforms.

Solubility Formulation PROTAC synthesis

High Analytical Purity (95.90%) Ensures Reproducible Conjugation Efficiency

Commercially available Thalidomide-PEG5-COOH (HY-138773) is supplied with a certified purity of 95.90% . This high level of purity exceeds the typical industry acceptance criterion of ≥95% for PROTAC building blocks and minimizes the presence of impurities that could interfere with amide coupling reactions, such as unreacted PEG intermediates or thalidomide degradation products. In contrast, lower-purity batches (e.g., <90%) have been shown to reduce conjugation yields and introduce variability in PROTAC biological activity [1].

Quality Control Purity PROTAC building block

5-Position Attachment on Thalidomide Enables Potent PROTACs Even with Short PEG Linkers

The PEG linker in Thalidomide-PEG5-COOH is attached at the 5-position of the phthalimide ring, as confirmed by its IUPAC name (5-yl)oxy substituent . A structure-activity relationship study on AURKA-targeting PROTACs demonstrated that altering the linker attachment from the 4-position to the 5-position enabled the identification of a potent degrader (SK2188) with a linker as short as 2 PEG units, achieving DC50,24h = 3.9 nM and Dmax,24h = 89% [1]. This 5-position exit vector is compatible with achieving high degradation efficiency, and Thalidomide-PEG5-COOH provides this favorable attachment geometry with a longer PEG5 spacer for applications requiring extended reach.

Exit vector Ternary complex AURKA degradation

Optimal Use Cases for Thalidomide-PEG5-COOH in PROTAC Discovery and Development


PROTAC Linker Length SAR Libraries

Thalidomide-PEG5-COOH serves as the PEG5-containing member in systematic linker-length series. When combined with a constant warhead (e.g., Retro-2 derivative or kinase inhibitor), the resulting PROTAC library enables quantitative correlation of PEG unit number with degradation efficiency (DC50, Dmax) and selectivity [1]. The distinct IC50 profile of PEG5 (6.89 µM) relative to PEG3 (1.15 µM) and PEG4 (0.74 µM) makes it an essential data point for establishing linker length-activity relationships.

Optimization of Ternary Complex Geometry for Large Protein Targets

The 5-position attachment geometry preserved in Thalidomide-PEG5-COOH, combined with its extended PEG5 spacer (approximately 15-atom reach), facilitates the formation of productive ternary complexes (POI-PROTAC-CRBN) when the target protein binding pocket is deep or when the warhead and CRBN ligand require greater spatial separation [2]. This is particularly relevant for targets like AURKA, where 5-position exit vectors have proven advantageous.

High-Throughput PROTAC Synthesis Workflows

With DMSO solubility of ~50 mg/mL and certified purity of 95.90% , Thalidomide-PEG5-COOH is well-suited for automated, high-throughput PROTAC synthesis platforms. Its solubility reduces precipitation during liquid handling, and its high purity ensures consistent amide coupling yields, minimizing the need for post-synthesis purification and enabling rapid screening of diverse warhead libraries.

Pre-Clinical Pharmacokinetic Evaluation of PROTACs

The PEG5 spacer imparts favorable physicochemical properties, including a calculated LogP of -0.8 , which may improve aqueous solubility and reduce plasma protein binding compared to more hydrophobic linkers. PROTACs constructed with Thalidomide-PEG5-COOH can be used to assess the impact of linker length and hydrophilicity on in vivo pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-PEG5-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.